N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Description

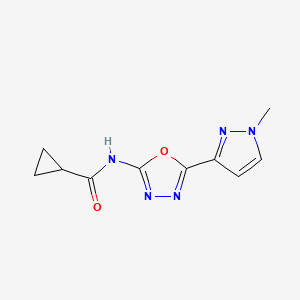

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-methylpyrazole group and at position 2 with a cyclopropanecarboxamide moiety. This structure combines the metabolic stability of the 1,3,4-oxadiazole ring with the steric and electronic effects of the methylpyrazole and cyclopropane groups.

Properties

IUPAC Name |

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-15-5-4-7(14-15)9-12-13-10(17-9)11-8(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMKOAQXCSEAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₇O₂, with a molecular weight of 301.30 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a pyrazole and oxadiazole structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 1-methyl-1H-pyrazole with oxadiazole derivatives in the presence of coupling agents. The resultant compound is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. For example, the antibacterial activity was assessed using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. A related study reported that similar compounds demonstrated MIC values ranging from 22.4 to 30.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4b | 22.4 | Bacillus subtilis |

| 4b | 29.8 | Staphylococcus aureus |

| 4b | 29.6 | Escherichia coli |

| 4b | 30.0 | Klebsiella pneumoniae |

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential anti-inflammatory effects. These findings indicate a mechanism where the compound may modulate immune responses, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been explored through various cellular assays. Preliminary results suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The compound may modulate receptors involved in inflammatory pathways.

- Caspase Activation : In cancer cells, it appears to activate apoptotic pathways through caspase activation.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogous 1,3,4-oxadiazole derivatives:

Key Observations:

Substituent Effects on Activity: The cyclopropanecarboxamide group in the target compound and OZE-I may enhance lipophilicity, improving membrane penetration in microbial targets . Sulfamoyl groups in LMM5 and LMM11 () are associated with antifungal activity, a property absent in the target compound due to its distinct functionalization .

Electronic and Steric Modifications :

- OZE-III’s 4-chlorophenyl substituent introduces electron-withdrawing effects, possibly enhancing interactions with bacterial targets, while the target’s methylpyrazole provides electron-rich aromaticity for π-π stacking .

- The pentanamide in OZE-III versus the cyclopropanecarboxamide in the target compound highlights how smaller cyclic amides may optimize steric fit in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.